2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one
Description
Properties
Molecular Formula |
C13H9Cl2N3OS |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-2-1-7(5-9(8)15)11-12(17-4-3-16-11)13-18-10(19)6-20-13/h1-5,13H,6H2,(H,18,19) |
InChI Key |
MHMCKLUJUUOSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves the reaction of 3,4-dichlorophenylhydrazine with pyrazine-2-carboxylic acid, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations :
- Chlorine Position : The 3,4-dichlorophenyl substitution (target compound) may offer better steric compatibility with hydrophobic enzyme pockets compared to 2,4- or 2,3-dichloro analogs .
- Functional Groups : Trifluoromethoxy () and methoxyphenyl () groups improve metabolic stability and membrane permeability.
Antimicrobial and Antiviral Selectivity
- Antimicrobial Activity : Compounds with 3,4-dichlorophenyl groups (e.g., 4b in ) exhibit potent activity against MRSA (MBC <0.2 µM), outperforming analogs with nitro or hydroxyl substituents .
- Antiviral Activity : Adamantane-substituted thiazolidin-4-ones () show EC₅₀ values <1 µM against HIV-1, but higher cytotoxicity (CC₅₀ ~10 µM) compared to the target compound’s predicted selectivity .
Toxicity and Selectivity Profiles
- Acute Toxicity : Thiazolidin-4-ones with dichlorophenyl groups (e.g., ) show low acute toxicity in murine models (LD₅₀ >500 mg/kg) .
- Enzyme Inhibition: Acetylcholinesterase inhibitors () with dimethylamino chains exhibit IC₅₀ values <10 nM but may cause off-target muscarinic effects, whereas the target compound’s pyrazine core could mitigate such interactions .
Biological Activity
2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring fused with a pyrazine moiety and is substituted with a dichlorophenyl group. The molecular formula is , with a molecular weight of approximately 326.2 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H9Cl2N3OS |
| Molecular Weight | 326.2 g/mol |
| CAS Number | 89442-15-9 |
| IUPAC Name | 3-(2,4-dichlorophenyl)-2-pyrazin-2-yl-1,3-thiazolidin-4-one |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial and fungal enzymes, disrupting cell wall synthesis and leading to cell death.
Mechanism of Action:
- Inhibition of bacterial cell wall synthesis.
- Disruption of fungal enzyme activity.
Case Study:
In vitro studies demonstrated that the compound effectively inhibited the growth of several pathogenic microorganisms, showing minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Research Findings:
A study reported that treatment with this compound significantly reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Mechanism of Action:
- Induction of apoptosis in cancer cells.
- Targeting specific signaling pathways involved in cell proliferation.
Case Study:
A recent study reported that the compound displayed cytotoxic effects against human hepatoma HepG2 cells with an IC50 value of approximately 2.97 µM. This suggests strong potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other thiazolidinone derivatives. Below is a comparison table highlighting its unique aspects compared to similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazolidinediones | Thiazolidinedione core structure | Antidiabetic | Primarily focused on metabolic diseases |
| 5-Arylidenethiazolidinones | Aryl groups attached to thiazolidinone | Anticancer | Enhanced activity due to arylidene modifications |
| 2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-one | Contains thiazole and thiazolidinone moieties | Antimicrobial | Variability in aryl substitutions affects activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
